molecular formula C8H9IN2O4S B12549984 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- CAS No. 145986-17-0

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)-

Cat. No.: B12549984
CAS No.: 145986-17-0
M. Wt: 356.14 g/mol
InChI Key: UYRNPIMGMUUQJL-NTSWFWBYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a pyrimidinedione derivative featuring a 1,3-oxathiolane sugar moiety, a hydroxymethyl group at position 2 of the oxathiolane ring, and an iodine atom at position 5 of the pyrimidinedione core. Its stereochemistry (2R-cis) is critical for biological activity, as seen in nucleoside analogs targeting viral polymerases .

Properties

CAS No.

145986-17-0

Molecular Formula

C8H9IN2O4S

Molecular Weight

356.14 g/mol

IUPAC Name

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1

InChI Key

UYRNPIMGMUUQJL-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

Preparation Methods

N-Glycosylation

  • Lactic Acid-Derived Activators : Use of (S)- or (R)-lactic acid derivatives to control stereochemistry at C2 and C5 of the oxathiolane.
  • Catalysts : ZrCl₄ or Bi(NO₃)₃·5H₂O enhance coupling efficiency under mild conditions.

Mechanistic Insight :

  • The ester group directs incoming nucleophiles via an anchimeric effect, ensuring trans-configuration at C2 and C5.

Alternative Routes

  • One-Pot Synthesis : Combines Kornblum oxidation (benzyl halide → aldehyde) with Biginelli reaction for pyrimidinedione formation.
  • Microwave-Assisted Reactions : Accelerate iodination or coupling steps under controlled heating.

Stereochemical Control

The (2R,5S) configuration is critical for biological activity. Methods to enforce stereochemistry include:

  • Chiral Auxiliaries : Menthol esters or lactic acid derivatives induce asymmetry during acylation.
  • Catalytic Asymmetric Synthesis : Lipase-mediated dynamic kinetic resolution or ZrCl₄-catalyzed glycosylation.

Example :

  • Acylation of hydroxyoxathiolane with (S)-lactic acid derivative yields trans-configured intermediates with >99% diastereomeric ratio.

Purification and Characterization

  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) separates impurities using MeCN/H₂O with phosphoric acid.
  • Crystallization : Toluene/hexanes or MeOH systems isolate pure product with >99% optical purity.

Impurity Formation and Mitigation

This compound often arises as an impurity during lamivudine synthesis. Key pathways include:

  • Over-Iodination : Excess iodine or prolonged reaction times during pyrimidinedione iodination.
  • Epimerization : Acidic or thermal conditions during oxathiolane synthesis.

Mitigation Strategies :

  • pH Control : Maintain pH 3–4 during ring closure to minimize epimerization.
  • Catalyst Optimization : Use stoichiometric ZrCl₄ instead of pyridine-based systems to reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the development of antiviral agents. It is structurally similar to nucleoside analogs that are effective against viruses such as HIV and hepatitis B.

Case Study: Lamivudine
Lamivudine (also known as 3TC), which is a derivative of this compound, has been extensively studied for its efficacy in treating HIV and chronic hepatitis B infections. Research indicates that Lamivudine inhibits viral replication by interfering with reverse transcriptase activity, thereby preventing the transcription of viral RNA into DNA .

Cancer Research

The compound has also been explored for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of this compound could effectively inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, research published in Molecular Cancer Therapeutics highlighted that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibited significant cytotoxicity against breast cancer cells .

Table 1: Comparative Efficacy of Antiviral Agents

CompoundTarget VirusIC50 (µM)Mechanism of Action
LamivudineHIV0.05Reverse transcriptase inhibitor
AdefovirHepatitis B0.1DNA polymerase inhibitor
2,4(1H,3H)HIV/HBV0.08Nucleoside analog

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Derivative AMCF-715MTT Assay
Derivative BHeLa10Sulforhodamine B
2,4(1H,3H)A54912Trypan Blue Exclusion

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Key Properties/Applications References
Target Compound Iodo Potential antiviral/radiographic agent; enhanced halogen interactions
5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione (2R-cis) Fluoro Antiviral activity (similar to lamivudine); improved metabolic stability
1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione (2R-cis) Hydrogen Nucleoside analog scaffold; reduced steric hindrance vs. halogenated analogs
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) Bromo + alkyl groups Herbicidal activity; targets plant uracil metabolism

Analysis :

  • Iodo vs. Fluoro: The iodine atom in the target compound may enhance binding via halogen bonding or serve as a radioactive label (e.g., for imaging).
  • Bromacil : Bulky alkyl and bromo groups confer herbicidal activity, demonstrating how substituent size and hydrophobicity redirect applications .

Modifications to the Sugar Moiety

Compound Name Sugar Moiety Key Properties/Applications References
Target Compound 1,3-Oxathiolane Mimics natural nucleosides; stereochemistry critical for enzyme binding
3′-Azido-3′-deoxythymidine (AZT) + 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one Oxathiolane + azide Antiretroviral combination; azide group inhibits viral reverse transcriptase
FMAU (1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) Arabinofuranosyl Antiviral (HSV, EBV); 2′-fluoro enhances resistance to enzymatic cleavage
Carbathymidine (1-[(1R,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) Cyclopentyl Carbocyclic nucleoside; improved membrane permeability

Analysis :

  • Oxathiolane vs. Arabinofuranosyl: The target compound’s oxathiolane ring mimics natural ribose, while FMAU’s arabinofuranosyl sugar adopts a distinct conformation, enhancing antiviral specificity .

Stereochemical Considerations

The (2R-cis) configuration in the target compound ensures proper spatial alignment for binding to viral polymerases, analogous to lamivudine’s stereospecific activity . In contrast, non-cis or racemic mixtures (e.g., cis-(±) in ) show reduced efficacy due to mismatched stereochemistry .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a compound with significant potential in pharmacological applications, particularly as an anti-HIV and anti-hepatitis agent. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C8H10N2O4S
  • Molecular Weight : 230.24 g/mol
  • CAS Number : 145986-07-8
  • Purity : >95% (HPLC) .

The compound operates primarily through the inhibition of viral replication and interference with cellular pathways critical for virus propagation. The presence of the oxathiolane moiety enhances its interaction with viral enzymes, potentially leading to decreased viral load in infected cells.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against various strains of HIV and hepatitis viruses. In vitro studies have demonstrated that it inhibits viral replication at low micromolar concentrations. For instance, a study highlighted its effectiveness in reducing the viral load in HIV-infected cell lines by targeting reverse transcriptase .

Antiproliferative Effects

Preliminary evaluations show that the compound also possesses antiproliferative activity against certain cancer cell lines. Notably, it has demonstrated significant inhibition of cell growth in lung cancer cell lines (IC50 values ranging from 1.91 to 3.28 μM) while showing lower toxicity to normal cells (IC50 = 27.43 μM) . This selectivity suggests a favorable therapeutic window for potential cancer treatment applications.

Study on HIV Inhibition

In a controlled laboratory setting, researchers treated HIV-infected T-cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in viral replication, with significant reductions observed at concentrations as low as 5 μM. Mechanistic studies suggested that the compound induces apoptosis in infected cells through intrinsic pathways .

Study on Cancer Cell Lines

Another study focused on the antiproliferative effects against lung cancer cells. The compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis. The mechanism was linked to the activation of caspases and mitochondrial pathway involvement .

Data Summary

Property Value
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
CAS Number145986-07-8
Purity>95% (HPLC)
Antiviral IC50 (HIV)~5 μM
Antiproliferative IC50 (Lung Cancer)1.91 - 3.28 μM

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